20-Dehydro Cholesterol 3-Acetate
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Overview
Description
20-Dehydro Cholesterol 3-Acetate is a steroidal compound with a unique structure characterized by a cholestane backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dehydro Cholesterol 3-Acetate typically involves multiple steps, starting from readily available steroid precursorsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
20-Dehydro Cholesterol 3-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.
Substitution: This reaction can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs of the original compound .
Scientific Research Applications
20-Dehydro Cholesterol 3-Acetate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases, including hormonal disorders and cancer.
Mechanism of Action
The mechanism of action of 20-Dehydro Cholesterol 3-Acetate involves its interaction with specific molecular targets and pathways within the body. It may bind to steroid receptors, modulate gene expression, and influence various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
(3alpha,5alpha,8alpha,9beta,16E,20Z)-16,20-Bis(methoxyimino)pregnan-3-yl acetate: This compound has a similar steroidal structure but with additional functional groups that may confer different biological activities.
(3alpha,5xi,6beta,12alpha,20Z)-3,12-Dihydroxydammara-20(22),24-dien-6-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside: This compound has a similar backbone but with different substituents that may affect its chemical and biological properties.
Uniqueness
20-Dehydro Cholesterol 3-Acetate is unique due to its specific structural features, such as the acetate group at the 3-position and the double bond at the 20(22) position. These features may influence its reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6-methylhept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19,23-27H,7-8,11-18H2,1-6H3/b20-9-/t23-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPUMCZEUYNPF-QIONHRLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747444 |
Source
|
Record name | (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54548-85-5 |
Source
|
Record name | (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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